ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
Description
Properties
Molecular Formula |
C20H26ClNO2 |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
ethyl (4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15?,19-;/m0./s1 |
InChI Key |
MYJTZLYRAWUSLB-VYBJUCHJSA-N |
Isomeric SMILES |
CCOC(=O)C(C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves multiple steps, including the formation of the biphenyl group, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include biphenyl derivatives, amines, and ethyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromic acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
- CAS No.: 149690-12-0
- Molecular Formula: C₂₀H₂₆ClNO₂
- Molecular Weight : 347.88 g/mol
- Appearance : White to off-white solid
- Storage : Stable under inert gas (N₂/Ar) at 2–8°C
Synthesis :
This compound is synthesized via a multi-step process involving:
Intermediate Formation: Reaction of (3R,5S)-5-([1,1′-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one with acetic acid and HCl to yield (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (94% yield) .
Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group to the amino moiety .
Esterification: Reaction with SOCl₂ in ethanol to form the ethyl ester hydrochloride .
Table 1: Structural and Functional Comparison
Key Findings:
Boc-Protected Analogue (149709-60-4) :
- The tert-butoxycarbonyl (Boc) group enhances stability during synthetic steps but requires deprotection for biological activity .
- Lower aqueous solubility compared to the hydrochloride salt due to the absence of ionic character .
Carboxylic Acid Derivative (1038924-71-8): Lacks the ethyl ester, increasing polarity and reducing membrane permeability.
Diastereomer (2R,4R Configuration): Minor structural change (4R vs. 4S) significantly impacts 3D conformation and binding to biological targets . Not reported in pharmacological studies, suggesting inferior activity .
Free Base vs. Hydrochloride Salt :
- The hydrochloride salt (149690-12-0) offers superior solubility and crystallinity for pharmaceutical formulation compared to the free base (752174-62-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
